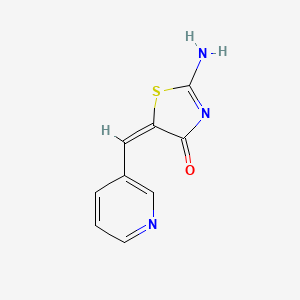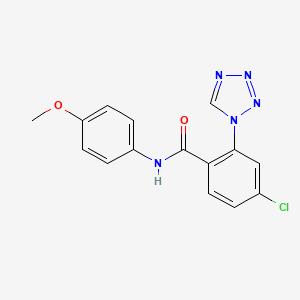![molecular formula C19H18N4O2 B6062161 7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062161.png)
7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound has a unique structure and properties that make it a valuable tool in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of 7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is not fully understood. However, it is believed to act by binding to specific receptors and modulating their activity. This compound has been shown to have a high affinity for certain receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific research application. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, it has been used to study the mechanism of action of certain neurotransmitters and receptors. It has also been shown to have anxiolytic and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments is its high affinity for specific receptors, which makes it a valuable tool for studying receptor activity. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one. One potential direction is to further investigate its potential as a cancer treatment. Another direction is to study its effects on other receptors and neurotransmitters. Additionally, there is potential for developing new drugs based on the structure of this compound with improved efficacy and fewer side effects.
In conclusion, this compound is a valuable tool in scientific research with potential in various applications. Its unique structure and properties make it a promising compound for future research and drug development.
Métodos De Síntesis
The synthesis of 7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves several steps, including the reaction of 3-phenylpyrazolo[1,5-a]pyridine-6-carboxylic acid with 3-methoxypropylamine and subsequent reaction with ethyl chloroformate. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. In neurobiology, it has been used to study the mechanism of action of certain neurotransmitters and receptors. It has also been used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
Propiedades
IUPAC Name |
11-(3-methoxypropyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-11-5-9-22-10-8-17-16(19(22)24)12-20-18-15(13-21-23(17)18)14-6-3-2-4-7-14/h2-4,6-8,10,12-13H,5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQPTLZEICIRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6062086.png)

![2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6062094.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6062099.png)
![6-(2-methoxyphenyl)-N-(2-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6062104.png)
![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6062110.png)
![methyl 4-ethyl-5-methyl-2-[({[1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6062135.png)
![5-(4-isopropylphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6062138.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6062141.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6062147.png)


![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6062174.png)
![2-[4-[2-(allyloxy)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6062179.png)